molecular formula C8H11NO B11923955 7-Aminospiro[2.5]oct-6-EN-5-one

7-Aminospiro[2.5]oct-6-EN-5-one

Katalognummer: B11923955
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: FFCKZZNBDZOCOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminospiro[2.5]oct-6-EN-5-one: is a chemical compound with the molecular formula C8H11NO . It features a spirocyclic structure, which includes a three-membered ring fused to a six-membered ring. The compound contains a primary amine group and a ketone functional group, making it an interesting subject for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 7-Aminospiro[2.5]oct-6-EN-5-one typically involves the formation of the spirocyclic structure followed by the introduction of the amine and ketone functionalities. One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, followed by amination and oxidation reactions.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The ketone group in 7-Aminospiro[2.5]oct-6-EN-5-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The primary amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

7-Aminospiro[2.5]oct-6-EN-5-one is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds, which are valuable in medicinal chemistry.

Biology:

The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine:

Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .

Wirkmechanismus

The mechanism of action of 7-Aminospiro[2.5]oct-6-EN-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
  • Spiro[cyclopropane-1,2’-steroids]
  • Spiro[cyclopropane-1,9’-fluorene]

Comparison:

7-Aminospiro[2.5]oct-6-EN-5-one is unique due to its specific spirocyclic structure and the presence of both amine and ketone functionalities.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

5-aminospiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H11NO/c9-6-3-7(10)5-8(4-6)1-2-8/h3H,1-2,4-5,9H2

InChI-Schlüssel

FFCKZZNBDZOCOF-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(=CC(=O)C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.